1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide
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Overview
Description
Picloxydine, also known by its trade name Vitabact, is a bisbiguanide antiseptic used primarily in eye drops. It is structurally similar to chlorhexidine and is known for its effectiveness against a wide range of microorganisms, including bacteria, fungi, protozoa, and viruses .
Preparation Methods
The synthesis of picloxydine involves the reaction of piperazine with 4-chlorophenyl isocyanate to form the intermediate compound, which is then reacted with cyanamide to produce picloxydine. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
Picloxydine undergoes various chemical reactions, including:
Oxidation: Picloxydine can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Scientific Research Applications
Picloxydine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving microbial inhibition and as a disinfectant.
Medicine: Utilized in ophthalmology for the treatment of superficial ocular infections.
Industry: Applied in the formulation of antiseptic solutions and disinfectants .
Mechanism of Action
Picloxydine exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is similar to that of other biguanide compounds .
Comparison with Similar Compounds
Picloxydine is structurally similar to chlorhexidine, another bisbiguanide antiseptic. Both compounds share similar mechanisms of action and antimicrobial spectra. picloxydine is often preferred in ophthalmic applications due to its lower toxicity and irritation potential compared to chlorhexidine. Other similar compounds include polyhexamethylene biguanide (PHMB) and povidone-iodine .
Properties
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLPFSAZFGQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-92-0 |
Source
|
Record name | Picloxydine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5636-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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